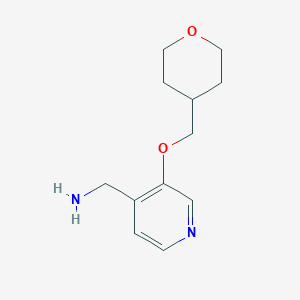

(3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine

CAS No.: 1520743-26-3

Cat. No.: VC3094738

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1520743-26-3 |

|---|---|

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | [3-(oxan-4-ylmethoxy)pyridin-4-yl]methanamine |

| Standard InChI | InChI=1S/C12H18N2O2/c13-7-11-1-4-14-8-12(11)16-9-10-2-5-15-6-3-10/h1,4,8,10H,2-3,5-7,9,13H2 |

| Standard InChI Key | GELKKWSUNMADET-UHFFFAOYSA-N |

| SMILES | C1COCCC1COC2=C(C=CN=C2)CN |

| Canonical SMILES | C1COCCC1COC2=C(C=CN=C2)CN |

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1520743-26-3 | |

| Purity (Commercial) | 98% | |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Molecular Weight | Not specified | - |

The compound's primary amine group (methanamine) would confer basic properties, potentially allowing it to form salts with acids. This characteristic is important for pharmaceutical applications, as salt formation can enhance solubility, stability, and bioavailability.

Spectroscopic Data

For related pyridine compounds, characteristic ¹H NMR signals would be expected for the aromatic protons of the pyridine ring (typically in the range of 7-9 ppm), the methylene protons adjacent to the amine group (around 3.5-4.0 ppm), and the various protons of the tetrahydropyran ring (typically in the range of 1.5-4.0 ppm). Mass spectrometry would provide the molecular weight and fragmentation pattern, which would be valuable for structure confirmation.

Synthesis and Preparation

Synthetic Routes

-

Nucleophilic substitution reactions to introduce the methoxy linkage between an appropriately substituted pyridine and a tetrahydropyran derivative.

-

Functional group modifications of an appropriate pyridine precursor, potentially including reduction of a nitrile or amide to generate the methanamine group.

-

Protection-deprotection sequences to selectively functionalize specific positions of the pyridine ring.

For compounds featuring tetrahydropyran moieties, strategies often involve either starting with commercially available tetrahydropyran precursors or constructing the tetrahydropyran ring through cyclization reactions. The specific synthetic pathway would likely be influenced by factors such as available starting materials, desired scale, and potential for side reactions.

Applications and Research Significance

Known Applications

-

A building block or intermediate in the synthesis of more complex molecules with pharmaceutical potential.

-

A ligand in coordination chemistry, utilizing the nitrogen atoms as coordination sites.

-

A research tool in medicinal chemistry, particularly in structure-activity relationship studies.

Compounds containing tetrahydropyran moieties linked to heterocyclic rings have been explored in various therapeutic areas, including antimicrobial, anticancer, and central nervous system agents. The presence of both a basic amine and an oxygen-containing heterocycle provides multiple potential binding interactions with biological targets.

These findings suggest that the specific positioning and connectivity of tetrahydropyran moieties in heterocyclic compounds significantly influence their biological properties. This knowledge could be valuable for the rational design of (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine derivatives with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume